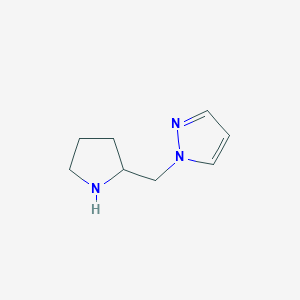

1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-8(9-4-1)7-11-6-2-5-10-11/h2,5-6,8-9H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROSSDZFPHQESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649332 | |

| Record name | 1-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171334-97-6 | |

| Record name | 1-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole: A Senior Application Scientist's In-Depth Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details a field-proven, two-step synthetic route involving the N-alkylation of pyrazole with a protected chiral precursor, followed by deprotection. We delve into the causality behind experimental choices, offering mechanistic insights and detailed, step-by-step protocols. Furthermore, a viable alternative synthetic pathway via reductive amination is proposed and analyzed, providing researchers with strategic flexibility. All methodologies are supported by quantitative data, visual workflows, and authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Pyrrolidine-Pyrazole Scaffold

The conjugation of a pyrrolidine ring with a pyrazole nucleus creates a molecular scaffold of significant interest in medicinal chemistry. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a common feature in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability[1]. The pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, acts as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and metal coordination. It is a core component of several successful drugs, noted for its role as a bioisostere for amides and other aromatic systems[2]. The combined scaffold, 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, thus represents a three-dimensional, hydrophilic template ideal for lead-oriented synthesis in drug discovery programs.

This guide focuses on the practical synthesis of this valuable compound, presenting a robust and scalable primary method and a strategic alternative.

Primary Synthetic Route: Alkylation Followed by Deprotection

The most direct and well-documented synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole proceeds via a two-stage process: (1) N-alkylation of pyrazole with a protected, activated derivative of L-prolinol, and (2) subsequent removal of the protecting group to yield the final product. This strategy, demonstrated by Zhersh et al., offers excellent control and yields a product with a defined stereocenter if chiral starting materials are used[3].

Strategic Overview & Mechanistic Rationale

The overall synthetic workflow is depicted below. The strategy hinges on the use of a protecting group on the pyrrolidine nitrogen. The benzyloxycarbonyl (Cbz) group is an ideal choice here. It is stable to the basic conditions required for the alkylation step but can be cleanly removed under mild catalytic hydrogenation conditions that do not affect the pyrazole or pyrrolidine rings[4][5].

The key alkylation step is a classic SN2 reaction. Pyrazole is weakly acidic (pKa ≈ 14) and can be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) to form the pyrazolide anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of the alkylating agent. The hydroxyl group of N-Cbz-L-prolinol is converted into a better leaving group, typically a mesylate, to facilitate this nucleophilic substitution.

The final deprotection step is a hydrogenolysis reaction. Using a palladium on carbon (Pd/C) catalyst and a hydrogen source, the benzylic C-O bond of the Cbz group is cleaved. The resulting unstable carbamic acid spontaneously decarboxylates to liberate the free amine, yielding the target compound[4][6].

Sources

- 1. ineosopen.org [ineosopen.org]

- 2. mdpi.com [mdpi.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

physicochemical properties of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

An In-Depth Technical Guide to the Physicochemical Properties of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Executive Summary: The fusion of saturated heterocycles with aromatic systems provides a rich chemical space for drug discovery. The 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole scaffold is a prime example, combining the three-dimensional character of the pyrrolidine ring with the versatile coordination and hydrogen bonding capabilities of the pyrazole moiety. Understanding the fundamental physicochemical properties of this scaffold is critical for its application in medicinal chemistry, guiding lead optimization, and ensuring the development of drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide provides a comprehensive overview of the core , including detailed, field-proven protocols for their experimental determination. We delve into the structural rationale behind each property and offer authoritative methodologies for researchers, scientists, and drug development professionals.

Introduction: The Value of the Pyrrolidine-Pyrazole Scaffold

In modern medicinal chemistry, the strategic combination of distinct molecular scaffolds is a cornerstone of rational drug design. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a "privileged structure" frequently incorporated into successful drug molecules. Its non-planar, puckered nature allows for the precise spatial orientation of substituents, enabling effective exploration of the three-dimensional space within a biological target's binding pocket.[1] Furthermore, the basic nitrogen of the pyrrolidine ring serves as a key interaction point and influences the compound's aqueous solubility and pharmacokinetic profile.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another scaffold of significant pharmacological importance. It is present in numerous FDA-approved drugs, acting as a versatile bioisostere for other functional groups and participating in crucial hydrogen bonding interactions.[2][3] The combination of these two moieties in 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole creates a novel chemical entity with significant potential, offering a hydrophilic, three-dimensional template amenable to further synthetic modification.[4]

Compound Identity and Structure

A precise understanding of a compound's identity is the foundation for all subsequent physicochemical analysis.

| Property | Value | Source |

| IUPAC Name | 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | - |

| Molecular Formula | C₈H₁₃N₃ | [4][5] |

| Molecular Weight | 151.21 g/mol | [4] |

| Canonical SMILES | C1CC(NC1)CN2C=CC=N2 | [5] |

| InChI Key | NROSSDZFPHQESU-UHFFFAOYSA-N | [5] |

| Physical State | Yellowish Liquid | [4] |

| CAS Number | 159498-38-7 (structure verified) | - |

Acidity and Basicity (pKa Analysis)

The ionization state of a molecule at physiological pH (pKa) is a critical determinant of its solubility, permeability, target binding, and metabolic stability. 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole possesses two primary ionizable centers.

Theoretical Rationale

-

Pyrrolidine Nitrogen: The secondary amine within the pyrrolidine ring is the most basic site on the molecule. The pKa of the conjugate acid of unsubstituted pyrrolidine is approximately 11.3.[6][7] Therefore, at physiological pH (~7.4), this amine will be predominantly protonated, existing as a cation. This positive charge is expected to significantly enhance aqueous solubility.

-

Pyrazole Nitrogens: The pyrazole ring contains a pyridine-like nitrogen (at position 2) which is weakly basic. The pKa of the conjugate acid of pyrazole itself is approximately 2.5.[8] This site will be almost entirely in its neutral form at physiological pH and will not contribute significantly to the overall charge of the molecule in that range.

Based on this analysis, the compound is expected to behave as a base, with its properties largely dictated by the protonation state of the pyrrolidine nitrogen.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for the accurate determination of pKa. This protocol is designed to be self-validating through rigorous calibration and control.

Causality: This method directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve, representing the pH at which the compound is 50% ionized. For compounds with low aqueous solubility, a co-solvent system is employed to ensure the analyte remains dissolved throughout the experiment.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 1-5 mg of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole and dissolve it in a known volume (e.g., 20 mL) of a suitable solvent system. For this compound, an aqueous solution with a small percentage of a co-solvent like methanol or acetonitrile may be required to maintain solubility. The solution should also contain a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration (Acidic Direction): Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.01 mL).

-

Titration (Basic Direction): Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in the same incremental manner.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the midpoint of the steepest portion of the curve using the first or second derivative method. Specialized software is typically used for this analysis.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP Analysis)

Lipophilicity, the affinity of a compound for a non-polar environment, is quantified by the octanol-water partition coefficient (logP). It is a key predictor of membrane permeability, protein binding, and overall bioavailability.

Theoretical Prediction

Computational tools provide an early estimate of lipophilicity. For 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, the predicted XlogP value is 0.3, suggesting the compound is relatively hydrophilic.[5] This is consistent with the presence of three nitrogen atoms capable of hydrogen bonding and the expected protonation of the pyrrolidine ring at neutral pH.

Experimental Protocol: Shake-Flask Method with HPLC Analysis

The shake-flask method is the traditional and most reliable "gold standard" for logP determination.[9]

Causality: This method directly measures the equilibrium distribution of a compound between two immiscible phases: n-octanol (simulating a lipid bilayer) and an aqueous buffer (simulating physiological fluid). The ratio of the compound's concentration in each phase gives the partition coefficient (P).

Step-by-Step Methodology:

-

Phase Preparation: Prepare n-octanol saturated with aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and aqueous buffer saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer. The initial concentration should be chosen to ensure accurate quantification in both phases after partitioning.

-

Partitioning: In a glass vial, combine a known volume of the n-octanol-saturated buffer containing the compound with an equal volume of the buffer-saturated n-octanol.

-

Equilibration: Tightly cap the vial and shake it gently for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases. Avoid vigorous shaking which can cause emulsions.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each aliquot using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve.

-

Calculation: Calculate logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that impacts every stage of drug development, from initial bioassay screening to in vivo formulation and oral absorption. Poor solubility can lead to misleading bioassay results and significant challenges in formulation. A common goal for drug discovery compounds is an aqueous solubility of >60 µg/mL.[10]

Experimental Protocol: Kinetic Solubility by Nephelometry

For early-stage drug discovery, high-throughput kinetic solubility assays are invaluable for rapid compound assessment. Nephelometry, which measures light scattering caused by precipitated particles, is a widely used technique.

Causality: This method mimics the process of diluting a compound from a high-concentration DMSO stock solution into an aqueous buffer, a common procedure in biological screening assays. It measures "kinetic solubility" because the measurement is taken before the system reaches true thermodynamic equilibrium. This is highly relevant for predicting if a compound might precipitate under typical in vitro assay conditions.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole in 100% dimethyl sulfoxide (DMSO), typically 10 mM.

-

Plate Preparation: Using a liquid handler, dispense aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96- or 384-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the first column of the plate to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., ≤1%).

-

Serial Dilution: Perform a serial dilution of the compound across the plate to create a range of concentrations.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for potential precipitation.

-

Measurement: Place the microplate in a nephelometer (a plate reader capable of measuring light scattering). The instrument measures the turbidity in each well.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO only).

Caption: Workflow for kinetic solubility determination by nephelometry.

Spectroscopic and Physical Properties

Spectroscopic data provides direct confirmation of a molecule's structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following data for 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole have been reported.[4]

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| δ (ppm) | δ (ppm) |

| 7.47 (s, 1H) | 139.5 |

| 7.42 (s, 1H) | 129.7 |

| 6.20 (s, 1H) | 105.3 |

| 4.15 (dd, 1H) | 58.6 |

| 3.99 (dd, 1H) | 57.1 |

| 3.49–3.56 (m, 1H) | 46.4 |

| 2.91–2.96 (m, 1H) | 29.0 |

| 2.83–2.89 (m, 1H) | 25.2 |

| 2.14 (s, 1H) | |

| 1.79–1.90 (m, 1H) | |

| 1.64–1.79 (m, 2H) | |

| 1.36–1.44 (m, 1H) |

Interpretation: The signals at 7.47, 7.42, and 6.20 ppm are characteristic of the three protons on the pyrazole ring. The complex multiplets in the aliphatic region (1.3-4.2 ppm) correspond to the protons of the methylene bridge and the pyrrolidine ring, confirming the connectivity of the two heterocyclic systems.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. The reported mass spectrum shows a clear signal corresponding to the protonated molecule.[4]

-

Method: Atmospheric Pressure Chemical Ionization (APCI)

-

Result: m/z = 152 [M+H]⁺

-

Interpretation: This result confirms the molecular weight of the compound as 151 g/mol .

Infrared (IR) Spectroscopy

While an experimental IR spectrum has not been published, the expected characteristic absorption bands can be predicted based on the functional groups present:

-

~3300 cm⁻¹: N-H stretch (from the secondary amine in the pyrrolidine ring).

-

2850-3000 cm⁻¹: C-H stretches (from the sp³ hybridized carbons of the pyrrolidine and methylene bridge).

-

~3100 cm⁻¹: C-H stretches (from the sp² hybridized carbons of the pyrazole ring).

-

~1500-1600 cm⁻¹: C=N and C=C stretches (from the pyrazole ring).

-

~1100-1300 cm⁻¹: C-N stretches.

Physical State

The compound is described as a yellowish liquid at room temperature in its published synthesis.[4] This indicates its melting point is below ambient temperature.

Summary of Physicochemical Properties

| Parameter | Value / Method | Rationale / Significance |

| Molecular Weight | 151.21 g/mol | Foundational property, impacts diffusion and permeability. |

| Physical State | Yellowish Liquid | Indicates melting point is below room temperature. |

| pKa (predicted) | ~11 (basic) | Governs ionization state, solubility, and target interactions. |

| logP (predicted) | 0.3 | Indicates a relatively hydrophilic nature. |

| Solubility | Protocol Provided | Critical for biological assay reliability and formulation. |

| Key Spectral Data | ¹H, ¹³C NMR, and MS data confirm the structure. | Essential for identity confirmation and quality control. |

References

-

PubChem. Pyrrolidine - Compound Summary (CID 31268). National Center for Biotechnology Information. [Link]

-

Scent.vn. Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. [Link]

-

Merck Index Online. Pyrrolidine. Royal Society of Chemistry. [Link]

-

Cativiela, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4595. [Link]

-

Zhersh, S., et al. (2013). Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Central European Journal of Chemistry, 11(11), 1825-1833. [Link]

-

Herold, F., et al. (2015). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters, 17(22), 5572-5575. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

Rowley, M., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Bioorganic & Medicinal Chemistry, 9(5), 1167-1175. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

PubChemLite. 1-(pyrrolidin-2-ylmethyl)-1h-pyrazole. [Link]

-

University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8. [Link]

-

PubChem. 1H-Pyrazole, 1-methyl-. [Link]

-

American Elements. 1-(2-methylpropyl)-3-(pyrrolidin-2-yl)-1H-pyrazole. [Link]

-

Huayuan World. 3,5-diethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole. [Link]

-

NIST. 1H-Pyrazole. [Link]

-

PubChem. Pyrazole. [Link]

-

NIST. 1H-Pyrazole Mass Spectrum. [Link]

-

NIST. 1H-Pyrazole, 1-methyl- Mass Spectrum. [Link]

-

Ben-Salah, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

ResearchGate. Pyrazole derived ligands and the atom numbering scheme. [Link]

-

NIST. 1H-Pyrrole, 1-methyl- IR Spectrum. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Bakr, R. B., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Molecules Editorial Office. (2023). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II". Molecules, 28(15), 5859. [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. PubChemLite - 1-(pyrrolidin-2-ylmethyl)-1h-pyrazole (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolidine N ° CAS 123 | Reformchem [fr.reformchem.com]

- 8. imperial.ac.uk [imperial.ac.uk]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure Elucidation of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Abstract

The confluence of saturated and aromatic nitrogen-containing heterocycles within a single molecular entity presents both unique opportunities in medicinal chemistry and distinct challenges for structural characterization. The molecule 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, which incorporates the pharmacologically significant pyrazole and pyrrolidine scaffolds, serves as an exemplary case study. Pyrazole derivatives are renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, while the three-dimensional nature of the pyrrolidine ring is a valuable feature in modern drug design.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the unambiguous structure elucidation of this compound, intended for researchers, chemists, and professionals in drug development. By integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, we present a self-validating workflow that ensures scientific rigor and absolute structural confirmation.

Rationale and Structural Overview

The precise characterization of any novel chemical entity is the bedrock of reproducible scientific research and drug development. For 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, two key structural questions must be definitively answered:

-

Constitutional Isomerism: Is the pyrrolidin-2-ylmethyl substituent correctly positioned on the N1 atom of the pyrazole ring? Alkylation of pyrazole can potentially lead to substitution at the N2 position, creating a constitutional isomer with different chemical and biological properties.

-

Stereochemistry: The pyrrolidine ring contains a stereocenter at the C2 position. Is the sample a racemate, or a single (R) or (S) enantiomer? While this guide focuses on the elucidation of the overall connectivity, chiral separation and analysis would be a required subsequent step for stereospecific applications.

A multi-technique analytical approach is not merely confirmatory; it is essential for systematically and unequivocally resolving these structural ambiguities.

The Integrated Analytical Workflow

The logical flow of analysis ensures that each technique builds upon the insights of the last, culminating in a fully validated structure. The process begins with fundamental mass and functional group analysis and progresses to the intricate atomic-level mapping provided by NMR.

Mass Spectrometry (MS): The First Checkpoint

Objective: To confirm the molecular weight and elemental formula, providing the first piece of tangible evidence for the compound's identity. Fragmentation analysis offers preliminary clues about the molecule's substructures.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for determining the exact mass of the molecular ion, which in turn validates the elemental composition.

-

Expected Molecular Formula: C₈H₁₃N₃

-

Expected Exact Mass ([M+H]⁺): 152.1182

The observation of a protonated molecular ion at m/z 152.1182 (typically within a 5 ppm error margin) provides high confidence in the assigned molecular formula.[4]

Fragmentation Analysis (Electron Ionization - EI)

In EI-MS, the molecular ion is energetically unstable and breaks apart in predictable ways.[5][6] The resulting fragmentation pattern is a structural fingerprint. For 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, two primary fragmentation pathways are anticipated.

-

Pathway A (α-cleavage): The most favorable cleavage occurs at the bond alpha to the pyrrolidine nitrogen, leading to the loss of a pyrazolylmethyl radical and the formation of a stable pyrrolidinyl cation at m/z 84 .

-

Pathway B (C-C cleavage): Cleavage of the bond between the methylene bridge and the pyrrolidine ring results in a characteristic fragment for 2-substituted pyrrolidines at m/z 70 .[4]

Table 1: Expected Mass Spectrometry Data

| m/z (Method) | Formula | Fragment Identity |

|---|---|---|

| 152.1182 ([M+H]⁺) | C₈H₁₄N₃⁺ | Protonated Molecular Ion (HRMS) |

| 151 (M⁺˙) | C₈H₁₃N₃⁺˙ | Molecular Ion (EI) |

| 84 (EI) | C₅H₉N⁺ | Pyrrolidinyl cation |

| 70 (EI) | C₄H₈N⁺˙ | Pyrrolidine cation radical |

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500 using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Analysis: Determine the exact mass of the most abundant ion and use software to calculate the elemental composition, comparing it against the theoretical value for C₈H₁₃N₃.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Objective: To identify the key functional groups present in the molecule, which serves as a rapid and effective validation of its gross structural features.[7]

The IR spectrum provides clear evidence for the presence of both the pyrrolidine and pyrazole moieties.

-

N-H Stretch: The secondary amine of the pyrrolidine ring will exhibit a single, moderately sharp absorption band in the range of 3350-3310 cm⁻¹ .[8][9][10] This peak is crucial as its absence would immediately refute the proposed structure.

-

C-H Stretches: Two distinct regions will be observed:

-

Aromatic C-H stretches from the pyrazole ring will appear just above 3000 cm⁻¹ (typically ~3100-3150 cm⁻¹).

-

Aliphatic C-H stretches from the pyrrolidine ring and the methylene bridge will appear just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹).

-

-

Ring Vibrations: C=C and C=N stretching vibrations from the aromatic pyrazole ring will produce a series of bands in the 1600-1450 cm⁻¹ region.[11]

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3350 - 3310 | Medium, Sharp | N-H Stretch | Secondary Amine (Pyrrolidine) |

| 3150 - 3100 | Medium | C-H Stretch | Aromatic (Pyrazole) |

| 2960 - 2850 | Strong | C-H Stretch | Aliphatic (Pyrrolidine, -CH₂-) |

| 1600 - 1450 | Medium-Weak | C=C, C=N Stretch | Aromatic Ring (Pyrazole) |

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Objective: NMR spectroscopy provides the most detailed and unambiguous structural information, establishing the precise connectivity of all atoms in the molecule through chemical shifts, coupling constants, and multi-bond correlations.[12][13][14] The data presented here are based on published findings for this specific molecule.[4]

¹H NMR Spectroscopy

The proton NMR spectrum resolves every unique hydrogen environment.

-

Pyrazole Protons (Aromatic Region): Three distinct signals confirm the presence and substitution pattern of the pyrazole ring.

-

H5': ~7.47 ppm (singlet-like)

-

H3': ~7.42 ppm (singlet-like)

-

H4': ~6.20 ppm (triplet-like, due to small couplings)

-

-

Methylene Bridge Protons (-CH₂-): These two protons are diastereotopic due to the adjacent stereocenter. They appear as two distinct signals, each a doublet of doublets (dd), resulting from geminal coupling to each other and vicinal coupling to the H2 proton.

-

Ha: ~4.15 ppm (dd)

-

Hb: ~3.99 ppm (dd)

-

-

Pyrrolidine Protons (Aliphatic Region): This region is more complex due to signal overlap.

-

H2: ~3.53 ppm (multiplet) - The key proton at the stereocenter.

-

H5 (2H): ~2.90 ppm (multiplet)

-

H3, H4 (4H): ~1.85-1.35 ppm (multiplets)

-

-

Amine Proton (-NH-):

-

NH: ~2.14 ppm (broad singlet) - This signal will disappear upon shaking the sample with a drop of D₂O, confirming its identity as an exchangeable proton.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of unique carbon environments.

-

Pyrazole Carbons:

-

C5': ~139.5 ppm

-

C3': ~129.7 ppm

-

C4': ~105.3 ppm

-

-

Methylene Bridge Carbon:

-

-CH₂-: ~57.1 ppm

-

-

Pyrrolidine Carbons:

-

C2: ~58.6 ppm

-

C5: ~46.4 ppm

-

C3: ~29.0 ppm

-

C4: ~25.2 ppm

-

Table 3: Summary of ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | δ ¹H (ppm) | Multiplicity | δ ¹³C (ppm) |

|---|---|---|---|

| 3' | 7.42 | s | 129.7 |

| 4' | 6.20 | t | 105.3 |

| 5' | 7.47 | s | 139.5 |

| -CH₂- | 4.15, 3.99 | dd, dd | 57.1 |

| 2 | 3.53 | m | 58.6 |

| 3 | ~1.85 | m | 29.0 |

| 4 | ~1.60 | m | 25.2 |

| 5 | 2.90 | m | 46.4 |

| NH | 2.14 | br s | - |

(Data referenced from Grygorenko et al.)[4]

2D NMR: Connecting the Pieces

While 1D NMR suggests the structure, 2D NMR provides the definitive proof of connectivity.[15][16]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It would show clear correlations within the pyrrolidine ring (e.g., between H2 and the H3 protons, H3 and H4, etc.) and between the methylene protons and the H2 proton.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of all protonated carbons listed in Table 3.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidating the overall molecular skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.[17][18] It provides the critical link between the pyrazole ring, the methylene bridge, and the pyrrolidine ring.

Crucial HMBC Correlations:

-

Methylene Protons to Pyrazole Carbons: The protons of the -CH₂- bridge (~4.1 ppm) will show correlations to the pyrazole carbons C5' (~139.5 ppm) and C3' (~129.7 ppm). This unambiguously proves that the methylene group is attached to the N1 position of the pyrazole ring.

-

Methylene Protons to Pyrrolidine Carbon: The same methylene protons will show a strong two-bond correlation (²J) to the C2 carbon of the pyrrolidine ring (~58.6 ppm).

-

Pyrrolidine H2 to Methylene Carbon: Conversely, the H2 proton of the pyrrolidine (~3.53 ppm) will show a two-bond correlation to the methylene bridge carbon (~57.1 ppm).

These correlations, taken together, form an unbreakable chain of evidence confirming the pyrazole -> N1 -> CH₂ -> C2 -> pyrrolidine connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra on a 400 MHz or higher spectrometer. For the ¹H spectrum, ensure adequate spectral width and resolution. For the ¹³C spectrum, acquire a sufficient number of scans for a good signal-to-noise ratio.

-

D₂O Exchange: After initial ¹H acquisition, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum to identify the exchangeable N-H proton.

-

2D Spectra Acquisition: Using standard pulse programs, acquire gradient-selected COSY, HSQC, and HMBC spectra. For the HMBC experiment, set the long-range coupling delay to optimize for J-couplings of ~8 Hz to observe typical 2- and 3-bond correlations.

-

Data Analysis: Process and analyze all spectra using appropriate NMR software to assign all signals and map the correlation networks.

Conclusion: A Self-Validating Structural Proof

-

Mass Spectrometry confirms the correct elemental formula (C₈H₁₃N₃).

-

Infrared Spectroscopy validates the presence of the required functional groups (secondary amine, aromatic ring).

-

1D NMR provides a detailed census of all proton and carbon environments, consistent with the proposed structure.

-

2D NMR , specifically the HMBC experiment, serves as the ultimate arbiter, definitively establishing the atomic connectivity between the pyrazole and pyrrolidine rings via the methylene linker.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for publication, patenting, and further investigation in drug discovery programs.

References

-

Oreate AI. (2026). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]

-

Columbia University. IR Spectroscopy Tutorial: Amines. Columbia University Department of Chemistry. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

Silva, A. M., & Cavaleiro, J. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Heacock, R. A., & Marion, L. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Illinois State University Department of Chemistry. [Link]

-

Anderson, D. W. W., & Rankin, D. W. H. (1970). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]

-

Zhersh, S., Karpenko, O. V., Ripenko, V., Tolmachev, A. A., & Grygorenko, O. O. (2013). Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Semantic Scholar. [Link]

-

Barnett, Z. C., et al. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. [Link]

-

Dias, A. M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Barnett, Z. C., et al. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. National Institutes of Health. [Link]

-

Deshmukh, M. B., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E. [Link]

-

Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Breitmaier, E. (2002). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY: A Practical Guide. John Wiley & Sons. [Link]

-

Lin, M., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. National Institutes of Health. [Link]

-

University of Wisconsin-Madison. (2010). H-C multiple-bond correlations: HMBC. [Link]

-

Elyashberg, M., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

-

Wesleyan University. (2023). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

-

Claramunt, R. M., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles 25-27. [Link]

-

Perdiha, P., et al. (n.d.). Parallel Synthesis of 1-Substituted 5-(5-Oxopyrrolidin-3-yl)-1H-pyrazole-4-carboxamides. Synthesis. [Link]

-

Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations. [Link]

-

Asrondkar, S. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

-

Wang, H., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]

-

American Elements. (n.d.). 1-(2-methylpropyl)-3-(pyrrolidin-2-yl)-1H-pyrazole. [Link]

-

Clark, J. (n.d.). Fragmentation patterns in mass spectrometry. Chemguide. [Link]

-

Cheatham, S., & Kline, M. (2003). A robust method for determining H-1-N-15 long-range correlations: N-15 optimzed CIGAR-HMBC experiments. ResearchGate. [Link]

-

Kataoka, H., et al. (1979). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Japanese Journal of Pharmacology. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (n.d.). HMBC correlations of compound 9l. [Link]

-

Friebolin, H. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy. [Link]

-

Begtrup, M., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. [Link]

-

Singh, S. K., et al. (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Chemical Papers. [Link]

-

Reddit. (2024). 1H NMR of pyrazole. r/chemhelp. [Link]

-

Adam, W., et al. (1987). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives. Magnetic Resonance in Chemistry. [Link]

-

Zolkepali, N. K. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Huskie Commons - Northern Illinois University. [Link]

-

Chawla, G., & Sharma, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

ChemSurvival. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

Sources

- 1. Buy 1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide [smolecule.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.as.uky.edu [chem.as.uky.edu]

biological activity of novel pyrazole derivatives

The pyrazole scaffold remains a highly productive framework in the quest for novel therapeutic agents. The diverse biological activities—from anticancer and anti-inflammatory to antimicrobial and neuroprotective—highlight its remarkable versatility. [1][9][21]Future research will likely focus on developing derivatives with multi-target activities, such as dual COX/5-LOX inhibitors or kinase inhibitors with specific selectivity profiles to overcome drug resistance. The continued exploration of new synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the discovery of next-generation pyrazole-based drugs with enhanced efficacy and safety. [6][24]

References

- Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

- Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.

- Fouad, M. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

- Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.

- Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.

- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- Feng, A., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Inflammation Research.

- Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry.

- Rathi, E., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure.

- Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications.

- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. Semantic Scholar.

- Kumar, A., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. ResearchGate.

- Sang-ngern, M., et al. (2016). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).

- Rageh, H. M., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.

- Kumar, A., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets.

- Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- Kumar, A., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Europe PMC.

- Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Sci-Hub.

- Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.

- Gomaa, A. M., & Ali, M. M. (2019). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. PMC - NIH.

- Reddy, C. S., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Kumar, V., & Kaur, K. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

- Shah, N., Patel, P. N., & Karia, D. C. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry.

- Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Inflammation Research.

- Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central.

- Arshad, M. F., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.

- Zhang, Y., et al. (2024). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters.

- Al-Omar, M. A. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.

- Bekhit, A. A., & Abdel-Aziem, T. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.

- Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.

- (2025). ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. Wiley Online Library.

- Gomaa, A. M., & Ali, M. M. (2025). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate.

- Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI.

- Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.

- Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.

- Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Synergy of Two Privileged Scaffolds

An In-depth Technical Guide to the Characterization of Pyrrolidine-Substituted Pyrazoles

In the landscape of medicinal chemistry, pyrazoles represent a cornerstone heterocyclic motif, forming the core of numerous approved drugs with activities spanning anti-inflammatory, anticancer, and anti-obesity applications[1][2][3]. Their five-membered aromatic structure, featuring two adjacent nitrogen atoms, provides a unique electronic and steric environment amenable to diverse functionalization[1][4]. The introduction of a pyrrolidine substituent—a saturated five-membered nitrogen heterocycle—imparts a significant three-dimensional character to the otherwise planar pyrazole core. This strategic combination enhances physicochemical properties such as solubility and metabolic stability while providing a vector for stereospecific interactions within biological targets[5][6]. The pyrrolidine ring is a widely represented moiety in natural products and pharmacologically important agents, making its fusion with the pyrazole scaffold a compelling strategy in modern drug discovery[5][6][7].

This guide provides an in-depth exploration of the essential methodologies required to fully characterize novel pyrrolidine-substituted pyrazoles. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, the interpretation of complex data, and the integration of analytical results to build a comprehensive understanding of molecular structure and its relationship to function.

Section 1: A Note on Synthesis: The Genesis of the Analyte

A robust characterization strategy begins with an understanding of the molecule's synthesis. The chosen synthetic route dictates the potential for regioisomers, stereoisomers, and process-related impurities, all of which must be addressed during analysis. Common synthetic pathways to the pyrazole core include the Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, and 1,3-dipolar cycloaddition reactions[1][2][8][9]. The pyrrolidine moiety may be introduced pre-cyclization as part of a starting material or post-cyclization via nucleophilic substitution. In some protocols, pyrrolidine itself can serve as a crucial base or catalyst to facilitate the desired transformation[10][11].

Caption: Common MS fragmentation pathways for pyrrolidine-substituted pyrazoles.

IR spectroscopy is a rapid method for confirming the presence of key functional groups. [12]

-

Key Vibrational Bands:

-

N-H Stretch: A broad peak around 3100-3500 cm⁻¹ if the pyrazole nitrogen is unsubstituted.

-

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring appear just below 3000 cm⁻¹.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations for the pyrazole ring appear in the 1450-1600 cm⁻¹ region.

-

Structural Elucidation: The Gold Standard

While spectroscopy provides connectivity, only X-ray crystallography can deliver an unambiguous, three-dimensional map of the molecule in the solid state. [13]It is indispensable for:

-

Confirming absolute and relative stereochemistry.

-

Determining molecular conformation and the dihedral angles between the pyrazole and pyrrolidine rings.

-

Identifying intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern crystal packing.[14][15]

This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutics. [13][16] Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Selection: Select a high-quality single crystal under a polarizing microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[13][17] Collect a series of diffraction images as the crystal is rotated.

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final crystal structure.

-

Data Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and intermolecular interactions.[13]

| Example Crystallographic Data Comparison | ||

| Parameter | Compound A | Compound B |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | P2₁2₁2₁ |

| H-Bonding Motif | N-H···N Dimer | C-H···O Chain |

| Pyrrolidine Conformation | Envelope | Twisted |

| This table illustrates the type of comparative data obtained from crystallographic studies, which is vital for SAR analysis. | ||

| [13] |

Section 3: Pharmacological Characterization & Case Study

The ultimate goal of characterizing these molecules is to understand their biological function. The structural data obtained from the techniques above provides the foundation for interpreting pharmacological data and driving drug development programs.

Structure-Activity Relationship (SAR) Studies

SAR is the process of correlating specific structural features of a compound with its biological activity.[18][19] For pyrrolidine-substituted pyrazoles, key SAR questions include:

-

How does the substitution pattern on the pyrazole ring affect target binding? [20]* What is the optimal stereochemistry of the pyrrolidine ring for potency?

-

Does the pyrrolidine moiety interact with a hydrophobic pocket or form hydrogen bonds? [21]* How does the relative orientation of the two rings impact activity?

Caption: The iterative cycle of structure-activity relationship (SAR) studies.

Case Study: Inhibition of the PI3K/AKT/mTOR Pathway

Many pyrazole derivatives have been investigated as anticancer agents that modulate key signaling pathways involved in cell proliferation.[13][16] The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer.

Let's consider a hypothetical pyrrolidine-substituted pyrazole designed as a PI3K inhibitor.

-

Synthesis & Characterization: The compound is synthesized and purified. HRMS confirms its elemental formula. ¹H and ¹³C NMR confirm the connectivity.

-

Structural Analysis: X-ray crystallography reveals that the pyrrolidine nitrogen acts as a hydrogen bond acceptor with a key residue in the PI3K active site, while a substituted phenyl group on the pyrazole ring occupies a hydrophobic pocket.

-

Biological Testing: In vitro assays show the compound has a potent IC₅₀ value against PI3Kα. Cellular assays confirm the inhibition of downstream AKT phosphorylation.

-

SAR-Driven Optimization: Based on the crystal structure, a new analog is designed with a hydroxyl group on the pyrrolidine ring to form an additional hydrogen bond. This new compound is synthesized, fully characterized, and shows a 10-fold improvement in potency, demonstrating the power of an integrated characterization approach.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: An In-depth Technical Guide to the Synthesis and Reactions of N-Substituted Pyrazole Derivatives

Introduction: The Ubiquity and Significance of the Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to modulate a wide spectrum of biological activities have cemented its importance in the development of therapeutics.[4][5] From blockbuster anti-inflammatory drugs like celecoxib to targeted anticancer agents and potent antivirals, the N-substituted pyrazole motif is a cornerstone of modern drug design.[1][3][6] The metabolic stability of the pyrazole ring, coupled with its capacity for diverse substitution patterns, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive framework for researchers and drug development professionals.[6]

This guide provides a comprehensive overview of the core synthetic strategies for constructing N-substituted pyrazole derivatives and explores their subsequent chemical transformations. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights into experimental design and optimization.

Part 1: The Synthesis of N-Substituted Pyrazoles: A Methodological Compendium

The construction of the N-substituted pyrazole ring can be broadly categorized into two primary strategies: cyclocondensation reactions and cycloaddition reactions.[7] Recent advancements have also introduced novel metal-catalyzed and multicomponent approaches that offer enhanced efficiency and regioselectivity.[8][9]

Cyclocondensation of 1,3-Dicarbonyl Compounds with Substituted Hydrazines: The Knorr Synthesis and its Modern Variants

The most traditional and straightforward method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a reaction first reported by Knorr in 1883.[8] This approach, while venerable, can lead to mixtures of regioisomers when unsymmetrical dicarbonyl compounds are employed.[8]

Modern iterations of the Knorr synthesis have focused on improving regioselectivity and reaction conditions. For instance, microwave irradiation and solvent-free conditions have been shown to produce 3,5-disubstituted-1H-pyrazoles in high yields and with short reaction times.[8] The choice of catalyst can also significantly influence the outcome. Nano-ZnO has been employed as an efficient and environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, achieving a 95% yield.[8]

Table 1: Comparison of Catalysts in Knorr-type Pyrazole Synthesis

| Catalyst | Substrates | Conditions | Yield | Reference |

| None | trans-4-phenyl-3-buten-2-one, tosylhydrazone | Microwave, solvent-free | High | [8] |

| Nano-ZnO | Phenylhydrazine, ethyl acetoacetate | Controlled | 95% | [8] |

| NaCoMo (metal-oxo-cluster) | Sulfonyl hydrazides, 1,3-diketones | - | Up to 99% | [8] |

Experimental Protocol: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles [8]

-

To a solution of the 1,3-diketone (1.0 mmol) in N,N-dimethylacetamide (5 mL), add the arylhydrazine (1.1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the pure 1-aryl-3,4,5-substituted pyrazole.

[3+2] Cycloaddition Reactions: A Powerful Tool for Pyrazole Construction

1,3-dipolar cycloaddition reactions represent a highly versatile and widely utilized strategy for the synthesis of pyrazoles and pyrazolines.[10][11][12] This approach typically involves the reaction of a 1,3-dipole, such as a diazoalkane or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond.[12]

A significant advantage of this methodology is the ability to construct the pyrazole core with a high degree of regioselectivity, which can often be controlled by the nature of the substituents on both the dipole and the dipolarophile.[13][14] For instance, the reaction of nitrile imines with α-bromocinnamaldehyde as an alkyne surrogate leads to the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles.[13]

Copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines and propiolates provides regioselective access to polysubstituted pyrazoles under mild conditions.[15] This method avoids the use of expensive or toxic reagents and utilizes air as the oxidant.[15]

Experimental Protocol: Copper-Mediated Synthesis of 3-Substituted Pyrazole-5-carboxylates [16]

-

To a solution of the terminal alkyne (1.2 mmol) in THF at -78 °C, add n-BuLi (1.0 mmol) dropwise.

-

Stir the mixture for 1 hour at -78 °C.

-

Add CuCN (1.0 mmol) and allow the mixture to warm to room temperature.

-

Add the α-diazocarbonyl compound (1.0 mmol) and stir for 2-4 hours.

-

Quench the reaction with aqueous NH4Cl.

-

Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Modern Synthetic Approaches: Expanding the Pyrazole Toolkit

Recent years have witnessed the development of innovative methods for pyrazole synthesis that offer improved substrate scope, efficiency, and regiocontrol.

-

Multicomponent Reactions (MCRs): MCRs provide a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single operation.[9][17] One-pot, three-component reactions of aldehydes, ketones, and hydrazines under microwave irradiation can efficiently produce pyrazolines, which are then oxidized to pyrazoles.[9]

-

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization of the pyrazole core has emerged as a highly atom-economical method for introducing substituents, bypassing the need for pre-functionalized starting materials.[18][19] Palladium and rhodium catalysts have been successfully employed for the arylation, alkylation, and alkenylation of pyrazoles.

-

Synthesis from N-Alkylated Tosylhydrazones: An efficient and highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been developed from N-alkylated tosylhydrazones and terminal alkynes.[20][21] This method demonstrates excellent tolerance for a variety of functional groups and proceeds with complete regioselectivity.[20][21]

Part 2: Key Reactions and Functionalization of the N-Substituted Pyrazole Core

The N-substituted pyrazole ring exhibits a rich and versatile reactivity, allowing for a wide range of chemical transformations to further elaborate the core structure.

Electrophilic Aromatic Substitution: Targeting the C4 Position

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution.[22][23][24]

Common electrophilic substitution reactions of pyrazoles include:

-

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[22]

-

Sulfonation: Reaction with fuming sulfuric acid or SO3 in sulfuric acid leads to the formation of pyrazole-4-sulfonic acid.[22]

-

Halogenation: Bromination and chlorination readily occur at the C4 position using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Vilsmeier-Haack Formylation: The use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) introduces a formyl group at the C4 position.[22]

N-Alkylation and N-Arylation: Modifying the Nitrogen Environment

The nitrogen atoms of the pyrazole ring can be further functionalized through alkylation and arylation reactions, which is crucial for modulating the biological activity of pyrazole-containing compounds.[7][25][26] The regioselectivity of these reactions can be influenced by steric and electronic factors of the substituents on the pyrazole ring.[25][27] For unsymmetrical pyrazoles, a mixture of N1 and N2 substituted products is often obtained.[26][27]

Direct N-alkylation can be achieved using alkyl halides in the presence of a base.[28] Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide efficient methods for N-arylation.

Experimental Protocol: Direct N-Alkylation with Alkyl Halides [28]

-

Dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol) in a suitable solvent such as DMF or acetonitrile (5 mL).

-

Add a base, for example, potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the alkyl halide (1.1 mmol) and continue stirring at room temperature or with heating, as required.

-

Monitor the reaction by TLC.

-

After completion, perform an aqueous work-up and extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The introduction of carbon-carbon and carbon-heteroatom bonds at specific positions of the pyrazole ring is readily achieved through various transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings are routinely employed to append aryl, vinyl, and alkynyl groups to pre-functionalized pyrazoles (e.g., halopyrazoles or pyrazolylboronates).

The use of a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group on one of the nitrogen atoms has been shown to enable regioselective sequential C-H arylation of the pyrazole ring.[29] This strategy allows for the synthesis of fully substituted pyrazoles with complete control over the substituent placement.[29]

Conclusion: The Enduring Legacy and Future Directions

The N-substituted pyrazole scaffold continues to be a fertile ground for discovery in medicinal chemistry and materials science. The synthetic methodologies outlined in this guide, from classical condensations to modern catalytic approaches, provide a robust toolkit for the construction and functionalization of these valuable heterocycles. As our understanding of disease biology deepens, the ability to synthesize novel and diverse pyrazole derivatives with precision and efficiency will remain paramount. The ongoing development of more sustainable and atom-economical synthetic methods will undoubtedly pave the way for the next generation of pyrazole-based innovations.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

-

Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Retrieved from [Link]

-

C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. (2011). Journal of the American Chemical Society. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PubMed Central. Retrieved from [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed. Retrieved from [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Retrieved from [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. Retrieved from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved from [Link]

-

Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Retrieved from [Link]

-

Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). (2023). PubMed. Retrieved from [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. (n.d.). Semantic Scholar. Retrieved from [Link]

-

1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. (n.d.). ACS Publications. Retrieved from [Link]

-

The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (n.d.). PubMed. Retrieved from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pyrazole. (n.d.). SlideShare. Retrieved from [Link]

-

Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Cu-Mediated Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. (2007). Synfacts. Retrieved from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]

-